

An In-depth Technical Guide to Methyl 4methylbenzoate (CAS 99-75-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of **Methyl 4-methylbenzoate** (CAS 99-75-2), a key intermediate in various chemical syntheses.

Physicochemical and Spectroscopic Properties

Methyl 4-methylbenzoate is a white crystalline solid with a characteristic sweet, floral odor.[1] [2] Key quantitative data regarding its properties are summarized below.

Table 1: Physicochemical Properties of Methyl 4-methylbenzoate

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ O ₂	[3]
Molecular Weight	150.17 g/mol	[3]
Melting Point	32-35 °C	[2][4]
Boiling Point	220-223 °C	[4]
103-104 °C at 15 mmHg	[2][5]	
Density	1.06 g/mL	[4]
Vapor Pressure	1.3 hPa at 39 °C	
Flash Point	90 °C (194 °F)	
Solubility	Insoluble in water; Soluble in alcohol	[6]
LogP (o/w)	2.70	[6][7]

Table 2: Spectroscopic Data for Methyl 4-methylbenzoate

Spectroscopy	Data	Source(s)
¹H NMR (CDCl₃)	δ 7.94 (d, J = 8.2 Hz, 2H), 7.24 (d, J = 8.0 Hz, 2H), 3.88 (s, 3H), 2.39 (s, 3H)	
¹³ C NMR (CDCl ₃)	δ 167.1, 143.4, 129.5, 129.0, 127.3, 51.8, 21.5	
Infrared (IR)	Available through spectral databases	[8][9]
Mass Spectrometry (MS)	Available through spectral databases	[6][10]

Safety and Handling

Methyl 4-methylbenzoate is classified as a hazardous substance and requires careful handling.[5]

Table 3: GHS Hazard Classification

Hazard Class	Category
Skin Corrosion/Irritation	2
Serious Eye Damage/Eye Irritation	2A
Specific Target Organ Toxicity (Single Exposure)	3 (Respiratory system)

Handling and Storage:

- Avoid contact with skin and eyes.[5]
- Use in a well-ventilated area.[5]
- Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
 [5]
- Store in a cool, dry, well-ventilated place away from heat and open flames.[5]
- Keep container tightly closed.[5]

First Aid Measures:

- Inhalation: Move to fresh air. If not breathing, give artificial respiration.
- Skin Contact: Wash off immediately with soap and plenty of water.
- Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.
- Ingestion: Clean mouth with water.

Experimental Protocols

Synthesis: Fischer Esterification of 4-Methylbenzoic Acid

This protocol details the synthesis of **Methyl 4-methylbenzoate** via the Fischer esterification of 4-methylbenzoic acid with methanol, using sulfuric acid as a catalyst.

Materials:

- · 4-Methylbenzoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid
- · Diethyl ether
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- · Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- · Heating mantle
- · Magnetic stirrer and stir bar

Procedure:

 Reaction Setup: In a round-bottom flask, combine 4-methylbenzoic acid and a 4-fold molar excess of methanol.

- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into a separatory funnel containing water.
 - Extract the product with diethyl ether.
 - Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and brine.
- Drying and Isolation:
 - Dry the organic layer over anhydrous sodium sulfate.
 - Decant or filter the solution to remove the drying agent.
 - Remove the solvent by rotary evaporation to yield the crude product.
- Purification (Optional): The product can be further purified by distillation under reduced pressure.

Click to download full resolution via product page

Fischer Esterification Workflow

Analytical Methods

This protocol provides a general method for the analysis of **Methyl 4-methylbenzoate** by GC-MS.

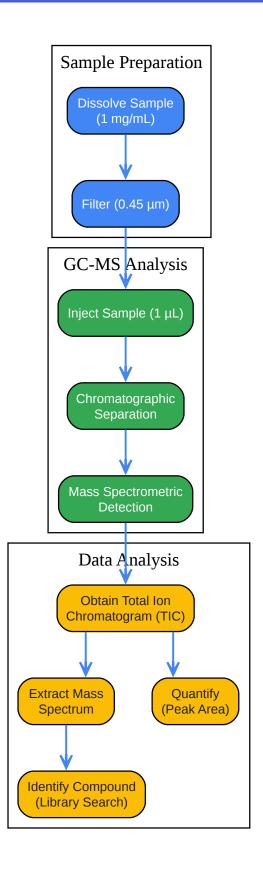
Instrumentation:

- Gas chromatograph with a mass selective detector (MSD)
- \bullet Capillary column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 μm film thickness)

GC-MS Parameters:

Parameter	Value
Injector Temperature	250 °C
Injection Volume	1 μL
Split Ratio	50:1
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Program	Initial temp: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
MS Transfer Line	280 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	40-300 amu

Sample Preparation:



- Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter before injection.

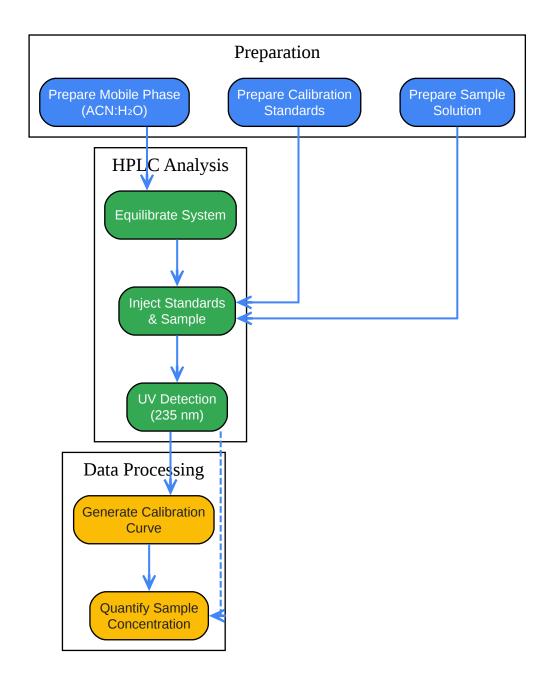
Click to download full resolution via product page

GC-MS Analysis Workflow

This protocol outlines a general reverse-phase HPLC method for the analysis of **Methyl 4-methylbenzoate**.[5]

Instrumentation:

- HPLC system with a UV detector
- Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size)


HPLC Parameters:

Parameter	Value
Mobile Phase	Acetonitrile:Water (60:40 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	Ambient
Detection Wavelength	235 nm

Sample Preparation:

- Prepare a stock solution of the sample in the mobile phase at a concentration of 1 mg/mL.
- Prepare a series of calibration standards by diluting the stock solution.
- Filter all solutions through a 0.45 µm syringe filter before injection.

Click to download full resolution via product page

HPLC Analysis Logical Relationship

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. Methyl 4-methylbenzoate | 99-75-2 [chemicalbook.com]
- 3. Methyl 4-Methylbenzoate | LGC Standards [lgcstandards.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Methyl 4-methylbenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Methyl 4-methylbenzoate(99-75-2) MS spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Methyl 4-methylbenzoate(99-75-2) IR Spectrum [chemicalbook.com]
- 9. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]
- 10. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-methylbenzoate (CAS 99-75-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193300#methyl-4-methylbenzoate-cas-number-99-75-2-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com